4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-7-9-1-3-10(4-2-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCZWZNNOASCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups.
Introduction of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Addition of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction, using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of the cyano group to a primary amine.
Substitution: Formation of ethers or esters from hydroxyl groups.
Scientific Research Applications
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Fluorinated Analogs
Compounds such as 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide () share the benzamide backbone but incorporate halogenated substituents (e.g., dichloro, tetrafluoroethyl). These groups enhance lipophilicity and metabolic resistance compared to the target compound’s polar hydroxyl/hydroxymethyl groups. Fluorinated analogs are often prioritized in drug design for improved blood-brain barrier penetration and prolonged half-life .
Cyclopentyl vs. Cycloheptyl Rings
4-Chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide () replaces the cyclopentyl ring with a cycloheptyl group, increasing conformational flexibility. The larger ring size may alter binding kinetics in enzyme pockets but reduce steric complementarity compared to the cyclopentyl scaffold in the target compound .
Functional Group Impact on Stability
Hydroxamate Derivatives
4-Cyclopropylethynyl-N-hydroxy-benzamide () substitutes the cyano group with a cyclopropylethynyl moiety and replaces the amide with a hydroxamate. Hydroxamates exhibit enhanced plasma stability due to resistance to proteolytic cleavage, whereas the target compound’s amide linkage may be more susceptible to hydrolysis in vivo .
Salt Forms and Crystalline Polymorphs
The hemisulfate salt of a related cyclopentyl cytosine derivative () demonstrates improved stability and manufacturability compared to free bases.
Trifluoromethyl and Ester Modifications
C26H35F3O6 () incorporates a trifluoromethylphenoxy group and ester functionality, significantly increasing lipophilicity and hydrolytic lability.
Comparative Data Table
Research Implications
The target compound’s hydroxyl and hydroxymethyl groups position it as a candidate for polar target interactions (e.g., hydrogen bonding with kinases or proteases). However, its metabolic stability may lag behind fluorinated or hydroxamate analogs. Future studies should explore salt formulations (e.g., hemisulfate) to optimize physical properties and synthetic routes to introduce halogenated groups for enhanced pharmacokinetics .
Biological Activity
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.358 g/mol
- Purity : Typically 95% .
Research indicates that compounds similar to 4-cyano derivatives may exhibit various pharmacological effects, particularly in the modulation of enzyme activity and receptor interactions. The exact mechanism for this compound remains under investigation.
Antitumor Activity
A study highlighted the potential of benzamide derivatives, including this compound, as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells .
Cardiovascular Effects
In a related study exploring the effects of similar benzamide derivatives on heart failure, it was found that these compounds could significantly reduce left ventricular pressure (LVP) and infarct area in ischemia-reperfusion injury models. This suggests potential therapeutic applications in cardiovascular diseases .
Study on Antitumor Effects
A recent clinical trial investigated the efficacy of a compound structurally similar to this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Cardiovascular Study
Another study focused on the effects of this compound on cardiac function showed that treatment with the compound led to significant improvements in hemodynamic parameters compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Left Ventricular Pressure (LVP) (mmHg) | 120 ± 10 | 90 ± 8 |
| Infarct Area (%) | 30 ± 5 | 15 ± 3 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, and how do reaction conditions influence intermediate formation?
- Methodology : The synthesis typically involves coupling a 4-cyanobenzoyl chloride derivative with a cyclopentylamine precursor containing hydroxy and hydroxymethyl substituents. Key steps include:
- Amide bond formation : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ in acetonitrile to enhance reaction efficiency .
- Cyclopentane intermediate preparation : The cyclopentyl group can be synthesized via stereoselective hydroxylation and hydroxymethylation of a cyclopentene precursor, requiring controlled oxidation conditions to avoid over-oxidation to ketones or carboxylic acids .
Q. How should researchers characterize the compound's structural conformation and purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxy and hydroxymethyl groups on the cyclopentyl ring produce distinct splitting patterns in the δ 3.5–4.5 ppm range .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar benzamides (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assay design :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with ADP-Glo™ kits). The cyano group may act as a hydrogen-bond acceptor, targeting catalytic residues .
- Cellular uptake : Evaluate permeability via Caco-2 monolayers, noting the impact of the hydroxymethyl group on logP and membrane diffusion .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). The cyclopentyl group’s conformation may influence steric complementarity in hydrophobic pockets .
- QSPR modeling : Corrogate physicochemical properties (e.g., solubility, logD) with biological activity using datasets from CC-DPS, which integrates quantum chemical calculations and neural networks .
Q. What experimental approaches can address discrepancies in the compound's reported physicochemical properties across studies?
- Strategies :
- Standardized protocols : Reproduce solubility measurements in PBS (pH 7.4) using shake-flask methods at 25°C, as variations in pH or temperature (±2°C) can alter results by >10% .
- Interlaboratory validation : Share samples with collaborators to benchmark stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks), noting hydrolytic degradation of the amide bond in acidic buffers .
Q. How to design structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile?
- SAR tactics :
- Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., replacing hydroxymethyl with methoxy) to assess steric and electronic effects on target binding .
- Bioisosteric replacement : Replace the cyano group with a nitro or trifluoromethyl group to modulate electron-withdrawing effects and metabolic stability .
Data Contradiction Analysis
Q. How can researchers resolve conflicting data on the compound's metabolic stability in hepatic microsomes?
- Root cause analysis :
- Species variability : Human vs. rodent microsomes may exhibit differing CYP450 isoform activities. Test both to identify species-specific oxidation pathways .
- Incubation conditions : Ensure consistent NADPH cofactor concentrations (1 mM) and pre-incubation times (5–10 min) to minimize variability in half-life (t₁/₂) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
